2-(4-Nitrophenyl)butyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404387. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-9(10(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGNOMBPRQVJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701033429 | |

| Record name | 2-(4-Nitrophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-53-8, 46406-87-5 | |

| Record name | α-Ethyl-4-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7463-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-(p-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7463-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7463-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC23310 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Nitrophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitrophenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

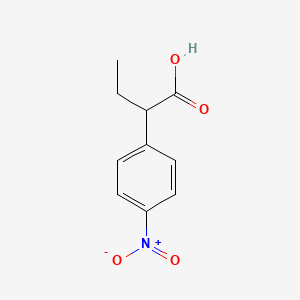

2-(4-Nitrophenyl)butyric acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(4-Nitrophenyl)butyric Acid

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's molecular architecture, stereochemistry, spectroscopic identity, and synthetic pathways, grounding all claims in authoritative references.

Introduction and Physicochemical Profile

This compound (CAS No: 7463-53-8), also known as 2-(p-nitrophenyl)butanoic acid, is a derivative of butyric acid of significant interest in the pharmaceutical and organic synthesis sectors. Its primary utility lies in its role as a crucial precursor in the synthesis of Indobufen, a reversible anti-platelet aggregation agent.[1][2][3] Understanding its structural and chemical properties is paramount for its effective application in multi-step synthetic processes.

The compound typically presents as an off-white to light beige or yellow crystalline powder.[1] Its molecular structure integrates three key functional components: a butyric acid backbone, a phenyl ring attached at the alpha-carbon (C2), and an electron-withdrawing nitro group (-NO₂) at the para-position (C4) of the phenyl ring. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₄ | [2][4] |

| Molecular Weight | 209.20 g/mol | [4] |

| IUPAC Name | 2-(4-nitrophenyl)butanoic acid | [4] |

| Melting Point | 121-123 °C | [1][2] |

| Appearance | Off-white to light beige/yellow powder | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as methanol, ethanol, acetone, and chloroform. | [1] |

Molecular Structure and Stereochemistry

The molecular architecture of this compound is fundamental to its chemical behavior. The molecule's core is a butyric acid chain, with the second carbon atom (the α-carbon) being a focal point of substitution and stereochemistry.

Figure 1: 2D Molecular Structure of this compound.

Key Functional Groups

-

Carboxylic Acid Moiety (-COOH): This group confers acidic properties to the molecule and is a primary site for chemical reactions, such as esterification or conversion to an acid chloride.

-

p-Nitrophenyl Group: The phenyl ring is substituted with a nitro group (-NO₂) at the para position. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution and influences the acidity of the α-carbon's proton.

-

Ethyl Group (-CH₂CH₃): Attached to the α-carbon, this alkyl group completes the butyric acid structure.

Stereochemistry: A Chiral Center

A critical feature of the this compound structure is the presence of a chiral center at the α-carbon (the carbon atom bonded to the carboxyl group, the phenyl ring, the ethyl group, and a hydrogen atom).

-

Enantiomers: Because it possesses a stereocenter, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-(4-nitrophenyl)butyric acid and (S)-2-(4-nitrophenyl)butyric acid.

-

Racemic Mixture: Standard synthesis methods typically produce a 50:50 mixture of these two enantiomers, known as a racemic mixture.[5]

-

Chiral Resolution: For applications where stereochemistry is critical, such as in pharmaceuticals, separation of the racemic mixture into its individual enantiomers is necessary. This process, known as chiral resolution, can be achieved by forming diastereomeric salts with a chiral base (e.g., a chiral amine) followed by fractional crystallization, or by using chiral chromatography.[6][7] The differing physical properties of the diastereomeric salts allow for their separation.

Spectroscopic Characterization for Structural Elucidation

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The electron-withdrawing effect of the aromatic nitro group slightly shifts the frequencies of the N-O stretching bands compared to aliphatic nitro compounds.[8]

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| Carboxylic Acid (O-H) | Stretching, broad | 3300 - 2500 | Characteristic broad absorption due to hydrogen bonding. |

| Aromatic C-H | Stretching | 3100 - 3000 | Typical for sp² C-H bonds in the phenyl ring. |

| Aliphatic C-H | Stretching | 3000 - 2850 | For sp³ C-H bonds in the ethyl group. |

| Carboxylic Acid (C=O) | Stretching | ~1700 | Strong absorption characteristic of the carbonyl group in a carboxylic acid. |

| Aromatic Nitro (N-O) | Asymmetric Stretch | 1550 - 1475 | Strong and characteristic for aromatic nitro compounds.[8][9] |

| Aromatic Nitro (N-O) | Symmetric Stretch | 1360 - 1290 | Strong and characteristic, appears alongside the asymmetric stretch.[8][9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment.

-

Aromatic Protons: Two doublets in the δ 7.5-8.5 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring. The protons closer to the electron-withdrawing nitro group will be further downfield.

-

Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which may exchange with D₂O.

-

α-Methine Proton (-CH-): A triplet around δ 3.6-3.8 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (-CH₂-): A multiplet (quintet or sextet) around δ 1.8-2.2 ppm, coupled to both the α-methine and the terminal methyl protons.

-

Methyl Protons (-CH₃): A triplet around δ 0.9-1.1 ppm, coupled to the adjacent methylene protons.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom.

-

Carboxyl Carbon: δ > 170 ppm.

-

Aromatic Carbons: Four signals in the δ 120-150 ppm range. The carbon attached to the nitro group will be significantly deshielded.

-

α-Carbon: δ ~45-55 ppm.

-

Methylene Carbon: δ ~25-30 ppm.

-

Methyl Carbon: δ ~10-15 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected monoisotopic mass is 209.0688 Da.[4] The mass spectrum would show a molecular ion peak [M]⁺ at m/z 209, with potential fragmentation patterns corresponding to the loss of the carboxyl group, the ethyl group, or parts of the nitro group.

Synthetic Methodologies

The synthesis of this compound is well-documented, with several viable routes. The choice of method often depends on the availability of starting materials, scalability, and safety considerations. Below are two common, validated protocols.

References

- 1. This compound CAS 7463-53-8-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. This compound | 7463-53-8 [chemicalbook.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C10H11NO4 | CID 24047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

A Senior Scientist's Guide to 2-(4-Nitrophenyl)butanoic Acid: Synthesis, Characterization, and Application

Executive Summary

This technical guide provides an in-depth analysis of 2-(4-nitrophenyl)butanoic acid (CAS: 7463-53-8), a pivotal chemical intermediate in the pharmaceutical industry. The document is structured to serve researchers, process chemists, and drug development professionals by elucidating the compound's core properties, outlining validated synthesis routes, and detailing robust analytical methodologies for characterization and quality control. The primary significance of this compound lies in its role as a key precursor in the synthesis of Indobufen, a reversible anti-platelet agent.[1][2][3] This guide moves beyond simple procedural outlines, offering insights into the causal mechanisms behind experimental choices, thereby equipping scientists with the knowledge to adapt and optimize these protocols for their specific research and development objectives.

Chemical and Physical Properties

A precise understanding of a compound's physical properties is the foundation of its effective application in synthesis and analysis. 2-(4-nitrophenyl)butanoic acid is an off-white to light beige crystalline powder, whose characteristics are summarized below.[2] The electron-withdrawing nature of the para-nitro group significantly influences the molecule's reactivity and spectroscopic properties.[2]

| Property | Value | Source |

| IUPAC Name | 2-(4-nitrophenyl)butanoic acid | PubChem[4] |

| Synonyms | 2-(4-Nitrophenyl)butyric acid, α-Ethyl-4-nitrobenzeneacetic acid | PubChem[4] |

| CAS Number | 7463-53-8 | NINGBO INNO PHARMCHEM[2] |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[4] |

| Molecular Weight | 209.20 g/mol | PubChem[4] |

| Melting Point | 122-123 °C | NINGBO INNO PHARMCHEM[2] |

| Appearance | Off-white to light beige powder | NINGBO INNO PHARMCHEM[2] |

Synthesis Strategies: A Comparative Overview

The selection of a synthetic route is a critical decision driven by factors including yield, purity, safety, scalability, and cost. For 2-(4-nitrophenyl)butanoic acid, two primary strategies are prevalent in the literature: direct nitration and malonic ester synthesis.

Route A: Direct Electrophilic Nitration

This method involves the direct nitration of 2-phenylbutyric acid. It is an archetypal electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, attacks the electron-rich phenyl ring. The para-position is favored due to steric hindrance at the ortho-positions from the butyric acid side chain.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 340 mL of concentrated sulfuric acid to -10 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 33.9 g of 2-phenylbutyric acid to the cooled sulfuric acid while maintaining the temperature below 0 °C.

-

Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding 39.4 mL of 70% nitric acid to 170 mL of acetic acid. Cool this mixture.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over a period that allows the internal temperature to be strictly maintained below 0 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to 20 °C over a period of 1 hour.

-

Quenching & Precipitation: Pour the reaction mixture slowly into a large volume of ice water. The product will precipitate as an off-white solid.

-

Isolation: Collect the solid by filtration, wash thoroughly with cold water, and press as dry as possible on the filter.

-

Purification: Dissolve the crude solid in chloroform. Separate and discard the aqueous layer. Dry the chloroform layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Recrystallize the resulting solid from a hot toluene/hexane mixture to yield pure 2-(4-nitrophenyl)butanoic acid.

Route B: Malonic Ester Synthesis Pathway

This classic C-C bond-forming strategy offers an alternative that avoids the direct nitration of a molecule already containing the sensitive carboxylic acid group. The process begins with the reaction of a p-nitro-substituted benzene with diethyl malonate, followed by hydrolysis and decarboxylation. A patent describes a variation using diethyl 2-ethyl-2-(4-nitrophenyl)malonate as the intermediate.[5] This route is often preferred in industrial settings due to its potentially higher safety profile and control over regioselectivity.[1]

-

Reaction Setup: To a solution of 37.18 g of diethyl 2-ethyl-2-(4-nitrophenyl)malonate in 150 mL of ethanol, add a solution of 30.41 g of sodium hydroxide in 100 mL of water.

-

Hydrolysis (Saponification): Heat the mixture under reflux for 3 hours. This step hydrolyzes both ester groups to carboxylates.

-

Solvent Removal: Distill off the ethanol in vacuo.

-

Extraction 1 (Removal of Impurities): Dissolve the residue in 200 mL of water and extract with 300 mL of ether to remove any unreacted starting material or non-acidic impurities. Discard the ether layer.

-

Acidification & Decarboxylation: Acidify the aqueous layer with concentrated hydrochloric acid. This protonates the carboxylates and induces decarboxylation of the geminal di-acid, yielding the desired product.

-

Extraction 2 (Product Isolation): Extract the acidified aqueous layer with ether.

-

Purification: Separate the ether layer, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Final Product: Distill off the ether in vacuo to yield 2-(4-nitrophenyl)butanoic acid.

Analytical Characterization and Quality Control

For any pharmaceutical intermediate, rigorous analytical characterization is non-negotiable to ensure structural identity and purity, which directly impact the quality and safety of the final active pharmaceutical ingredient (API).

Spectroscopic Identification

| Technique | Expected Characteristics | Rationale |

| ¹H NMR | ~8.2 ppm (d, 2H): Aromatic protons ortho to NO₂ ~7.5 ppm (d, 2H): Aromatic protons meta to NO₂ ~3.7 ppm (t, 1H): Methine proton (α-carbon) ~2.0, ~1.7 ppm (m, 2H): Methylene protons (β-carbon) ~0.9 ppm (t, 3H): Methyl protons (γ-carbon) ~12.0 ppm (s, 1H): Carboxylic acid proton | The para-substituted nitro group creates a classic AA'BB' system for the aromatic protons, appearing as two distinct doublets. The deshielding effect of the nitro group causes the ortho protons to appear further downfield. Chemical shifts for the aliphatic chain are standard. A patent for a related synthesis confirms signals in these regions.[1] |

| IR Spectroscopy | ~3300-2500 cm⁻¹ (broad): O-H stretch of carboxylic acid ~1700 cm⁻¹ (strong): C=O stretch of carboxylic acid ~1520 & ~1350 cm⁻¹ (strong): Asymmetric & symmetric N-O stretches of the nitro group | These functional group frequencies are highly characteristic. The broad O-H band is due to hydrogen bonding, and the strong carbonyl and nitro stretches are definitive markers for the compound's structure. |

| Mass Spec. (EI) | M⁺ at m/z 209: Molecular ion peak Key Fragments: Loss of -COOH (m/z 164), loss of -C₂H₅ (m/z 180), and fragments corresponding to the nitrophenyl moiety. | Electron ionization will produce the molecular ion. Subsequent fragmentation is predictable, with the loss of the carboxylic acid group being a very common pathway for such molecules. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 2-(4-nitrophenyl)butanoic acid.[6][7] A reversed-phase method is typically employed.

-

Instrumentation: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The formic acid ensures the carboxylic acid is protonated for better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, where the nitrophenyl chromophore exhibits strong absorbance.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

-

Quantification: Purity is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Core Applications in Pharmaceutical Development

The principal application of 2-(4-nitrophenyl)butanoic acid is as a strategic starting material for the synthesis of Indobufen.[2][3][8] Indobufen is a potent, reversible inhibitor of platelet aggregation, which functions by blocking the cyclooxygenase (COX) enzyme, thereby inhibiting the synthesis of thromboxane A2.[1]

The synthetic pathway from the title compound to Indobufen involves two key transformations:

-

Reduction of the Nitro Group: The nitro group is reduced to a primary amine (-NH₂) to form 2-(4-aminophenyl)butanoic acid. This is commonly achieved via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or with reducing agents like zinc or tin in acidic media.[8]

-

Amide Bond Formation: The resulting amino compound is then condensed with a phthalic acid derivative to construct the final isoindolinone structure of Indobufen.[8]

Safety, Handling, and Disposal

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The compound presents several hazards as classified under the Globally Harmonized System (GHS).[4]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[9][11]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust. Wash hands thoroughly after handling.[10] Contaminated work clothing should not be allowed out of the workplace.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Wash out mouth with water provided the person is conscious. Call a physician. Do NOT induce vomiting.[12]

Waste material must be disposed of in accordance with all applicable local, regional, and national regulations.[11]

References

- 1. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 7463-53-8 [chemicalbook.com]

- 4. This compound | C10H11NO4 | CID 24047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. shimadzu.com [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. beta.lakeland.edu [beta.lakeland.edu]

- 12. fishersci.co.uk [fishersci.co.uk]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)butanoic Acid

Introduction

2-(4-nitrophenyl)butanoic acid (CAS: 7463-53-8) is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Indobufen, a potent anti-platelet aggregation agent.[1][2] The strategic placement of the nitro group and the carboxylic acid function on the butyric acid backbone makes it a versatile building block for a range of pharmaceutical and fine chemical applications. The development of efficient, safe, and scalable synthetic routes to this compound is therefore of significant interest to the chemical and pharmaceutical industries.

This guide provides an in-depth analysis of the primary synthetic strategies for 2-(4-nitrophenyl)butanoic acid. It moves beyond simple procedural descriptions to explore the underlying chemical principles, the rationale behind methodological choices, and a comparative analysis of the different routes. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to select and optimize the synthesis based on their specific laboratory or industrial requirements.

Strategic Approaches to Synthesis

The synthesis of 2-(4-nitrophenyl)butanoic acid can be broadly categorized into three main strategies, each with distinct advantages and challenges. These routes differ primarily in their approach to introducing the key functional groups—the p-nitrophenyl moiety and the butanoic acid chain.

-

Route 1: Direct Nitration of a Pre-formed Arylalkanoic Acid Core. This is the most direct approach, involving the electrophilic nitration of 2-phenylbutyric acid.

-

Route 2: Construction via Malonic Ester Synthesis. A classic and highly reliable method that builds the carboxylic acid functionality from a malonate precursor, offering excellent control and avoiding harsh nitration conditions on the final acid.

-

Route 3: Alkylation of a Nitrophenyl Acetonitrile Intermediate. This strategy involves the C-alkylation of a pre-functionalized aromatic nitrile, followed by hydrolysis to the carboxylic acid.

We will now examine each of these routes in detail.

Route 1: Electrophilic Nitration of 2-Phenylbutyric Acid

This method represents the most straightforward synthetic pathway, where the aromatic ring of commercially available 2-phenylbutyric acid is directly nitrated.

Causality and Mechanistic Insight

The core of this reaction is an electrophilic aromatic substitution. A nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-rich phenyl ring of 2-phenylbutyric acid then attacks the nitronium ion. The alkyl group is an ortho-, para-director; however, the steric hindrance from the butanoic acid side chain favors the formation of the para-substituted product, 2-(4-nitrophenyl)butanoic acid. Careful control of the reaction temperature is critical to minimize the formation of dinitrated byproducts and to control the reaction's exothermicity.

Experimental Protocol: Direct Nitration

The following protocol is adapted from established laboratory procedures.[3]

-

A solution of 2-phenylbutyric acid (33.9 g) in concentrated sulfuric acid (340 ml) is prepared in a flask equipped with a stirrer and a thermometer.

-

The solution is cooled to -10°C in an ice-salt bath.

-

A pre-mixed solution of 70% nitric acid (39.4 ml) and acetic acid (170 ml) is added dropwise to the stirred solution. The rate of addition is controlled to maintain the internal temperature below 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to 20°C over a period of one hour.

-

The mixture is then carefully poured into a beaker containing crushed ice and water, leading to the precipitation of the crude product.

-

The off-white solid is collected by filtration, washed thoroughly with ice water, and dried.

-

For purification, the crude solid is dissolved in chloroform. The organic layer is separated from any aqueous residue and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a hot toluene/hexane mixture to yield pure 2-(4-nitrophenyl)butanoic acid.

Data Summary: Reagents and Conditions

| Reagent/Parameter | Quantity/Value | Purpose |

| 2-Phenylbutyric Acid | 33.9 g | Starting Material |

| Conc. Sulfuric Acid | 340 ml | Catalyst/Solvent |

| 70% Nitric Acid | 39.4 ml | Nitrating Agent |

| Acetic Acid | 170 ml | Co-solvent |

| Reaction Temperature | -10°C to 0°C | Control Selectivity/Safety |

| Purification | Recrystallization | Isolate pure product |

Workflow Diagram: Direct Nitration

Caption: Workflow for the synthesis via direct nitration.

Route 2: Malonic Ester Synthesis

The malonic ester synthesis is a robust and highly adaptable method for preparing substituted carboxylic acids.[4][5] This route constructs the target molecule by first synthesizing an appropriate malonic ester derivative, followed by hydrolysis and decarboxylation. This strategy avoids the direct nitration of a phenyl-substituted acid, which can be advantageous in terms of safety and selectivity.[6]

Causality and Mechanistic Insight

This synthesis proceeds in two main stages:

-

Alkylation: Diethyl malonate is deprotonated at the α-carbon (the carbon between the two carbonyl groups) using a base like sodium ethoxide to form a resonance-stabilized enolate.[7][8] This enolate is a potent nucleophile. A sequential two-step alkylation is performed. First, with 1-bromo-4-nitrobenzene (or a similar activated aryl halide) and then with an ethyl halide (e.g., ethyl bromide). The product is diethyl 2-ethyl-2-(4-nitrophenyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting disubstituted diethyl malonate is then subjected to hydrolysis, typically under basic conditions using sodium hydroxide.[9] This saponifies the two ester groups to form a dicarboxylate salt. Upon acidification, a malonic acid derivative is formed, which is thermally unstable. Gentle heating causes decarboxylation (loss of CO₂), readily yielding the final product, 2-(4-nitrophenyl)butanoic acid.[8]

Experimental Protocol: Malonic Ester Route

The following protocol is based on the hydrolysis and decarboxylation of the pre-synthesized malonate intermediate.[9]

-

Diethyl 2-ethyl-2-(4-nitrophenyl)malonate (37.18 g, 0.12 mole) is dissolved in 150 ml of ethanol in a round-bottom flask.

-

A solution of sodium hydroxide (30.41 g, 0.76 mole) in 100 ml of water is added.

-

The mixture is heated under reflux for 3 hours.

-

The solvent (ethanol and water) is removed in vacuo.

-

The residue is dissolved in 200 ml of water and extracted with 300 ml of diethyl ether to remove any non-acidic impurities.

-

The aqueous layer is separated and acidified with concentrated hydrochloric acid until it is strongly acidic, causing the carboxylic acid to precipitate or oil out.

-

The acidified aqueous layer is then extracted with diethyl ether (e.g., 3 x 100 ml).

-

The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.

-

The ether is distilled off in vacuo to yield 2-(4-nitrophenyl)butanoic acid. A yield of 17.25 g (69%) has been reported for this step.[9]

Data Summary: Hydrolysis & Decarboxylation Step

| Reagent/Parameter | Quantity/Value | Purpose |

| Diethyl 2-ethyl-2-(4-nitrophenyl)malonate | 37.18 g (0.12 mol) | Starting Ester |

| Sodium Hydroxide | 30.41 g (0.76 mol) | Hydrolysis Reagent |

| Ethanol / Water | 150 ml / 100 ml | Solvent |

| Reflux Time | 3 hours | Drive hydrolysis to completion |

| Conc. Hydrochloric Acid | To pH < 2 | Protonation & Decarboxylation |

| Reported Yield | 17.25 g (69%) | [9] |

Reaction Pathway: Malonic Ester Synthesis

Caption: Key steps in the malonic ester synthesis route.

Route 3: Alkylation of 4-Nitrophenylacetonitrile and Subsequent Hydrolysis

This pathway begins with a molecule that already contains the nitrophenyl group, 4-nitrophenylacetonitrile, and builds the butanoic acid side chain from the nitrile functionality.

Causality and Mechanistic Insight

-

Alkylation: The α-protons of 4-nitrophenylacetonitrile are acidic due to the inductive effect of the cyano group and the resonance stabilization of the resulting carbanion by both the cyano and the p-nitrophenyl groups. Treatment with a suitable base (e.g., sodium hydride or sodium ethoxide) generates a nucleophilic carbanion. This carbanion then undergoes a nucleophilic substitution (Sₙ2) reaction with an ethyl halide, such as ethyl bromide, to form 2-(4-nitrophenyl)butanenitrile.

-

Hydrolysis: The nitrile group of 2-(4-nitrophenyl)butanenitrile is then hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heating.[10] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, leading eventually to the carboxylic acid and an ammonium salt.[11] Base-catalyzed hydrolysis involves the attack of a hydroxide ion on the electrophilic carbon of the nitrile, ultimately forming a carboxylate salt and ammonia gas; the final product is obtained after acidification.[10]

Experimental Protocol: Alkylation and Hydrolysis

This is a representative, two-step protocol.

Step A: Alkylation of 4-Nitrophenylacetonitrile

-

In a dry flask under an inert atmosphere, a strong base like sodium hydride (NaH) is suspended in a dry aprotic solvent (e.g., DMF or THF).

-

A solution of 4-nitrophenylacetonitrile in the same solvent is added dropwise at a controlled temperature (e.g., 0°C).

-

After the deprotonation is complete (cessation of H₂ gas evolution for NaH), ethyl bromide is added slowly.

-

The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).

-

The reaction is quenched with water, and the product, 2-(4-nitrophenyl)butanenitrile, is extracted with an organic solvent, dried, and purified.

Step B: Hydrolysis of 2-(4-Nitrophenyl)butanenitrile

-

The crude 2-(4-nitrophenyl)butanenitrile is placed in a flask with an aqueous solution of a strong acid (e.g., 6M HCl or H₂SO₄) or a strong base (e.g., 6M NaOH).

-

The mixture is heated under reflux for several hours until the hydrolysis is complete.[10]

-

If basic hydrolysis was used, the cooled solution is first washed with ether to remove impurities, then acidified with concentrated HCl to precipitate the carboxylic acid.

-

If acidic hydrolysis was used, the cooled solution is extracted directly with an organic solvent.

-

The product is collected by filtration (if it precipitates) or by extraction and subsequent removal of the solvent. Purification is achieved by recrystallization.

Workflow Diagram: Nitrile Alkylation & Hydrolysis

Caption: Synthesis via alkylation of a nitrile intermediate.

Comparative Analysis of Synthetic Routes

The choice of an optimal synthetic route depends on several factors including scale, safety considerations, cost of starting materials, and desired purity.

| Feature | Route 1: Direct Nitration | Route 2: Malonic Ester Synthesis | Route 3: Nitrile Alkylation & Hydrolysis |

| Number of Steps | 1 (from 2-phenylbutyric acid) | Multiple | 2 (from 4-nitrophenylacetonitrile) |

| Key Advantage | Most direct, fewest steps. | High yielding, excellent control, avoids harsh nitration of the final product.[6][9] | Utilizes readily available starting materials. |

| Key Disadvantage | Use of potent nitrating agents, potential for isomer formation, safety concerns with exotherms. | Multi-step process can be longer. | Potential for dialkylation; hydrolysis of the nitrile can require harsh conditions. |

| Safety | High risk due to concentrated acids and exothermic reaction. Nitration reactions are strictly controlled.[6] | Generally safer; avoids direct nitration. | Use of strong bases like NaH requires care; hydrolysis can generate ammonia gas (if basic). |

| Scalability | Challenging due to heat management and safety protocols. | Good scalability, classic industrial process. | Moderate scalability, requires careful control of alkylation. |

Conclusion

All three synthetic strategies offer viable pathways to 2-(4-nitrophenyl)butanoic acid.

-

Route 1 (Direct Nitration) is the most atom-economical and direct on paper but carries significant safety and selectivity challenges, making it less ideal for large-scale production without specialized equipment.

-

Route 3 (Nitrile Alkylation) provides a solid alternative, starting from a different set of commercially available materials. Its primary challenges lie in controlling the alkylation step and the potentially vigorous conditions required for nitrile hydrolysis.

-

Route 2 (Malonic Ester Synthesis) , despite being a multi-step process, emerges as a highly robust and reliable method. It offers superior control over the introduction of the functional groups, generally provides good yields, and circumvents the safety hazards associated with direct nitration of the final product structure.[6][9] For these reasons, the malonic ester synthesis is often the preferred method in research and development settings where reliability and safety are paramount.

The ultimate choice will be dictated by the specific context of the synthesis, balancing the need for speed, safety, cost, and scale.

References

- 1. 2-(4-NITROPHENYL)BUTYRIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 6. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. Malonic Ester Synthesis [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. aklectures.com [aklectures.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Mechanism of Action of 4-Phenylbutyric Acid

Introduction

4-Phenylbutyric acid (4-PBA) is a short-chain fatty acid derivative of butyric acid, a compound naturally produced by colonic bacterial fermentation.[1] Initially approved by the U.S. Food and Drug Administration (FDA) as an ammonia scavenger for the treatment of urea cycle disorders, 4-PBA has since garnered significant scientific interest due to its multifaceted mechanism of action.[2][3] Emerging research has illuminated its roles as both a chemical chaperone and a histone deacetylase (HDAC) inhibitor, revealing a broad therapeutic potential across a spectrum of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[4][5]

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of 4-PBA, intended for researchers, scientists, and drug development professionals. We will delve into its dual activities, supported by experimental evidence, and provide detailed protocols for investigating its effects.

Physicochemical Properties of 4-Phenylbutyric Acid

A foundational understanding of 4-PBA's properties is crucial for its application in research settings.

| Property | Value | Source |

| Molecular Formula | C10H12O2 | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Melting Point | 47 - 49 °C | [1] |

| Boiling Point | 290.00 °C @ 760.00 mm Hg | [1] |

| Solubility | Insoluble in water; ≥31 mg/mL in DMSO; ≥29.5 mg/mL in ethanol | [6][7] |

| Appearance | White or off-white powder | [1] |

Part 1: The Dual Mechanism of Action of 4-Phenylbutyric Acid

The therapeutic versatility of 4-PBA stems from its ability to act through two primary, distinct mechanisms: as a chemical chaperone alleviating endoplasmic reticulum (ER) stress and as an inhibitor of histone deacetylases (HDACs), thereby modulating gene expression.

4-PBA as a Chemical Chaperone: Mitigating Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins.[2] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[8] To counteract this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[2][9] However, prolonged or severe ER stress can overwhelm the UPR, leading to cellular dysfunction and apoptosis.[2]

4-PBA functions as a low-molecular-weight chemical chaperone that helps to alleviate ER stress.[2][9][10] It is hypothesized that 4-PBA interacts with the exposed hydrophobic regions of misfolded proteins, thereby preventing their aggregation and facilitating their correct folding.[11][12] This action enhances the protein-folding capacity of the ER, thus reducing the load of unfolded proteins and attenuating the UPR.[13]

The key molecular players in the UPR that are modulated by 4-PBA include:

-

GRP78 (BiP): A central regulator of the UPR. 4-PBA treatment has been shown to decrease the expression of GRP78 in models of ER stress.[13][14]

-

PERK, IRE1, and ATF6: These are the three main ER stress sensors. 4-PBA can inhibit the activation of these pathways, thereby reducing the downstream signaling cascades that can lead to apoptosis.[15][16]

-

CHOP: A pro-apoptotic transcription factor that is induced during severe ER stress. 4-PBA has been demonstrated to reduce the expression of CHOP, thereby protecting cells from ER stress-induced apoptosis.[15]

The diagram below illustrates the role of 4-PBA in mitigating ER stress and the UPR.

Caption: 4-PBA alleviates ER stress by promoting proper protein folding.

4-PBA as a Histone Deacetylase (HDAC) Inhibitor

In addition to its chaperone activity, 4-PBA also functions as an inhibitor of histone deacetylases (HDACs).[1][5][17] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[5] By inhibiting HDACs, 4-PBA promotes histone acetylation, which results in a more relaxed chromatin state, allowing for the transcription of various genes.[5][18]

The HDAC inhibitory activity of 4-PBA is considered a key mechanism for its anti-cancer effects.[11][18] By altering gene expression, 4-PBA can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[12] For instance, it has been shown that 4-PBA can upregulate the expression of genes involved in tumor suppression.

Furthermore, the HDACi activity of 4-PBA is responsible for its therapeutic effects in certain genetic disorders. In the context of thalassemia and sickle cell disease, 4-PBA has been shown to increase the production of fetal hemoglobin by promoting the transcription of the γ-globin gene.[1]

The following diagram depicts the mechanism of 4-PBA as an HDAC inhibitor.

Caption: 4-PBA inhibits HDAC, leading to increased gene transcription.

Part 2: Experimental Protocols for Investigating the Mechanism of Action of 4-PBA

To aid researchers in studying the effects of 4-PBA, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Analysis of ER Stress Mitigation

This protocol describes how to assess the effect of 4-PBA on ER stress markers in a cell culture model.

Objective: To determine if 4-PBA can reduce the expression of ER stress markers (e.g., GRP78, CHOP) induced by a chemical stressor like tunicamycin or thapsigargin.

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

4-Phenylbutyric acid (4-PBA)

-

Tunicamycin or Thapsigargin (ER stress inducers)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with various concentrations of 4-PBA (e.g., 1, 5, 10 mM) for 1-2 hours.

-

Induce ER stress by adding tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 1-5 µM) to the media and incubate for a specified time (e.g., 16-24 hours).

-

Include appropriate controls: untreated cells, cells treated with 4-PBA alone, and cells treated with the ER stress inducer alone.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein samples to the same concentration with lysis buffer and loading dye.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the expression of GRP78 and CHOP to the loading control. Compare the expression levels between the different treatment groups.

In Vitro HDAC Inhibition Assay

This protocol outlines a method to measure the HDAC inhibitory activity of 4-PBA.

Objective: To quantify the inhibition of HDAC activity by 4-PBA in a cell-free or cell-based assay.

Materials:

-

Commercially available colorimetric or fluorometric HDAC activity assay kit

-

HeLa nuclear extract (as a source of HDACs) or recombinant HDAC enzyme

-

4-Phenylbutyric acid (4-PBA)

-

Trichostatin A (TSA) (a potent HDAC inhibitor, as a positive control)

-

Assay buffer

-

96-well plate

Procedure:

-

Reagent Preparation: Prepare all reagents as per the instructions of the HDAC activity assay kit. Prepare a serial dilution of 4-PBA and TSA in assay buffer.

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, HeLa nuclear extract (or recombinant HDAC), and the HDAC substrate.

-

Add the different concentrations of 4-PBA or TSA to the respective wells.

-

Include a "no inhibitor" control and a "no enzyme" background control.

-

-

Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (typically 30-60 minutes).

-

Development: Add the developer solution provided in the kit to each well. This will stop the HDAC reaction and generate a colorimetric or fluorescent signal.

-

Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis:

-

Subtract the background reading from all other readings.

-

Calculate the percentage of HDAC inhibition for each concentration of 4-PBA and TSA using the following formula: % Inhibition = 100 - [ (Signal of Inhibitor Well / Signal of No Inhibitor Well) x 100 ]

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value for 4-PBA.

-

Conclusion

4-Phenylbutyric acid is a promising therapeutic agent with a unique dual mechanism of action. Its ability to function as both a chemical chaperone to alleviate ER stress and as an HDAC inhibitor to modulate gene expression provides a strong rationale for its investigation in a wide array of diseases. The experimental protocols provided in this guide offer a starting point for researchers to further elucidate the therapeutic potential of this multifaceted compound. As our understanding of the intricate cellular pathways involved in disease pathogenesis continues to grow, the pleiotropic effects of 4-PBA may offer novel therapeutic strategies for some of our most challenging medical conditions.

References

- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. dmg-peg2000-mal.com [dmg-peg2000-mal.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. Suppressive effects of 4-phenylbutyrate on the aggregation of Pael receptors and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]

- 10. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-phenylbutyric acid attenuates endoplasmic reticulum stress-mediated apoptosis and protects the hepatocytes from intermittent hypoxia-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Nitrophenyl)butyric Acid and its Derivatives for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of pharmaceutical synthesis and fine chemical engineering, the strategic value of a versatile molecular scaffold cannot be overstated. 2-(4-Nitrophenyl)butyric acid emerges as a compound of significant interest, primarily recognized as a key intermediate in the synthesis of the anti-platelet agent, indobufen.[1][2][3][4] However, its utility extends beyond this singular application. The inherent reactivity of its constituent functional groups—the carboxylic acid and the aromatic nitro group—positions it as a valuable building block for a diverse array of more complex organic molecules, including potential dyes and other specialty chemicals.[1] This guide aims to provide an in-depth technical overview of this compound, from its fundamental physicochemical properties and synthesis to its chemical reactivity and the pharmacological significance of its derivatives. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the critical knowledge required to effectively harness the potential of this important molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is foundational to its application in research and development.

Physicochemical Properties

This compound is typically an off-white to light beige or yellow crystalline powder.[3][5] Its molecular structure, featuring a phenyl ring substituted with a nitro group at the para-position and a butyric acid chain at the second carbon, imparts distinct chemical properties.[1][5] The electron-withdrawing nature of the nitro group and the acidic proton of the carboxylic acid moiety are the primary drivers of its reactivity.[1][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₄ | [2][6] |

| Molecular Weight | 209.20 g/mol | [2][6] |

| CAS Number | 7463-53-8 | [2][6] |

| Melting Point | 122-123 °C | [2][5] |

| Boiling Point | 371.2 ± 25.0 °C (Predicted) | [2] |

| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.91 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in methanol, ethanol, acetone, and chloroform. Sparingly soluble in water. | [3] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton alpha to the carbonyl group, the methylene protons of the ethyl group, and the terminal methyl protons. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm).[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. A representative ¹³C NMR spectrum is available on PubChem, which can serve as a reference for researchers.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A very broad O-H stretch from the carboxylic acid dimer is expected from approximately 2500 to 3300 cm⁻¹.[7] A strong C=O (carbonyl) stretch should appear around 1710 cm⁻¹.[7] Additionally, characteristic peaks for the C-N stretch and N-O stretches of the nitro group will be present. IR spectra for the related isomer, 4-(4-nitrophenyl)butyric acid, are available on the NIST WebBook and can provide some comparative insights.[8]

-

Mass Spectrometry: Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of the related isomer, 4-(4-nitrophenyl)butyric acid, is available on the NIST WebBook for reference.[9]

Synthesis of this compound: A Comparative Overview

Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages. The choice of method often depends on factors such as the starting material availability, desired scale, and safety considerations.

Method 1: Nitration of 2-Phenylbutyric Acid

This is a classical approach that involves the direct nitration of 2-phenylbutyric acid.

-

Reaction Scheme:

Caption: Nitration of 2-Phenylbutyric Acid.

-

Protocol: A solution of 2-phenylbutyric acid in concentrated sulfuric acid is cooled to a low temperature (e.g., -10 °C).[10] A mixture of nitric acid and acetic acid is then added dropwise, maintaining the low temperature.[10] After the addition is complete, the reaction mixture is gradually warmed and then poured into ice water to precipitate the product.[10] The crude solid is collected by filtration and can be purified by recrystallization.[10]

-

Causality and Insights: The use of a strong acid mixture (sulfuric and nitric acid) is essential for the electrophilic aromatic substitution to occur. The para-position is the major product due to the directing effect of the alkyl substituent on the benzene ring. Maintaining a low temperature during the nitration is critical to control the reaction rate and minimize the formation of byproducts. However, this method involves the use of highly corrosive and hazardous reagents and may generate regioisomeric impurities, necessitating careful purification.

Method 2: From Diethyl 2-ethyl-2-(4-nitrophenyl)malonate

This method involves the hydrolysis and decarboxylation of a malonic ester derivative.

-

Reaction Scheme:

Caption: Synthesis from a Malonic Ester Derivative.

-

Protocol: Diethyl 2-ethyl-2-(4-nitrophenyl)malonate is heated under reflux with a solution of sodium hydroxide in aqueous ethanol.[11] This step hydrolyzes both ester groups to form a dicarboxylate salt. The solvent is then removed, and the residue is dissolved in water. After an extraction to remove any non-acidic impurities, the aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final product.[11]

-

Causality and Insights: This method offers good control over the final product structure, as the substitution pattern is already established in the starting material. The hydrolysis of the esters is a standard saponification reaction. The subsequent acidification and decarboxylation are also well-established transformations. This route may be advantageous if the starting malonic ester is readily available.

Method 3: From Nitrohalobenzene and an Acetoacetate Ester

This more recent approach avoids direct nitration, which can be a significant safety advantage.

-

Reaction Scheme:

Caption: Synthesis from Nitrohalobenzene.

-

Protocol: In the first step, a p-nitrohalobenzene (e.g., p-nitrofluorobenzene or p-nitrochlorobenzene) is reacted with an alkyl acetoacetate in the presence of a strong base like sodium hydride to form an intermediate, 2-(4-nitrophenyl)acetoacetate alkyl ester.[5] This intermediate is then reduced under alkaline conditions using hydrazine hydrate, followed by acidification to yield this compound.[5]

-

Causality and Insights: This method is notable for its high reaction selectivity and the avoidance of isomer formation.[5] The first step is a nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing nitro group. The second step is a reduction reaction. This process is described as being simple, environmentally friendly, and high-yielding, making it an attractive option for industrial applications where avoiding nitration is a priority.[5]

Chemical Reactivity and Key Transformations

The chemical behavior of this compound is dominated by the reactivity of its two primary functional groups: the carboxylic acid and the nitro group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations:

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reactions with alcohols under acidic catalysis (Fischer esterification) or by using coupling agents. These ester derivatives can be useful for protecting the carboxylic acid group during subsequent reactions or for modifying the compound's solubility and pharmacokinetic properties.

-

Amidation: The carboxylic acid can be coupled with amines to form amides. This is a crucial transformation in the synthesis of many pharmaceuticals. The direct amidation of carboxylic acids with amines often requires coupling agents (e.g., DCC, EDC) to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with an amine.

Reactions of the Nitro Group

The aromatic nitro group is a versatile functional handle that can be transformed into a variety of other groups, most importantly the amino group.

-

Reduction to an Amine: The reduction of the nitro group to an amine is the most critical transformation of this compound in the context of drug development, as it is the key step in the synthesis of indobufen. This reduction can be achieved through various methods:

-

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel (Ra-Ni) under a hydrogen atmosphere is a common and clean method.[12]

-

Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classical and effective method for reducing aromatic nitro groups.[12]

-

-

Reductive Amidation: Recent advances in organic synthesis have led to methods for the direct reductive amidation of nitroarenes with carboxylic acids.[13] These one-pot procedures, often catalyzed by transition metals like cobalt or palladium, offer a more streamlined approach to amide synthesis from nitro compounds, bypassing the need to isolate the intermediate amine.[11][13]

Derivatives of this compound and Their Applications

While the primary focus of research on this molecule has been its role as a precursor to indobufen, its derivatives have potential applications in various fields.

Indobufen: A Clinically Significant Anti-platelet Agent

Indobufen is the most prominent derivative of this compound. It is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-platelet properties.[2]

-

Synthesis of Indobufen: The synthesis of indobufen from this compound involves a two-step process:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form 2-(4-aminophenyl)butyric acid.

-

Condensation: The resulting 2-(4-aminophenyl)butyric acid is then condensed with a suitable phthalic acid derivative to form the final indobufen molecule.

-

-

Mechanism of Action: Indobufen functions as a reversible inhibitor of the cyclooxygenase (COX) enzyme, with a preference for COX-1.[2] By inhibiting COX-1 in platelets, it suppresses the synthesis of thromboxane A2, a potent promoter of platelet aggregation.[2] This anti-platelet effect is crucial for the prevention of thrombosis in patients at high risk of cardiovascular events.[2]

Caption: Mechanism of Action of Indobufen.

Other Potential Derivatives and Applications

The versatile nature of this compound suggests its potential as a starting material for a range of other derivatives:

-

Amide Derivatives: The carboxylic acid functionality can be used to synthesize a library of amide derivatives with diverse biological activities. Butyric acid and its derivatives, in general, have been investigated for a wide range of therapeutic applications, including as histone deacetylase (HDAC) inhibitors for cancer therapy.[14][15]

-

Ester Derivatives: Esterification of the carboxylic acid can lead to prodrugs with altered pharmacokinetic profiles. The ester derivative, 4-nitrophenyl butyrate, is used as a substrate in enzyme assays to measure lipase and esterase activity.[16]

-

Heterocyclic Derivatives: The amino group, obtained after reduction of the nitro group, is a key nucleophile for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Handling: The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Perspectives

This compound is a molecule of considerable utility in the fields of pharmaceutical sciences and organic synthesis. While its role as a key intermediate in the production of indobufen is well-established, its potential as a versatile building block for the creation of novel chemical entities is still being explored. The dual reactivity of its carboxylic acid and nitro functional groups provides a rich platform for chemical diversification. Future research may focus on the synthesis and biological evaluation of new derivatives of this compound, potentially leading to the discovery of new therapeutic agents. Furthermore, the development of more sustainable and efficient synthetic routes to this compound will continue to be an area of interest for process chemists. This guide has aimed to provide a comprehensive technical overview to aid researchers and developers in their endeavors with this valuable chemical entity.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 7463-53-8 [chemicalbook.com]

- 3. This compound CAS 7463-53-8-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid - Google Patents [patents.google.com]

- 6. This compound | C10H11NO4 | CID 24047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-(4-Nitrophenyl)butyric acid(5600-62-4) IR Spectrum [m.chemicalbook.com]

- 9. 4-(4-Nitrophenyl)butyric acid | C10H11NO4 | CID 79711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Research Portal [ujcontent.uj.ac.za]

- 14. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review -Journal of Veterinary Science | Korea Science [koreascience.kr]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biological Activity of 2-(4-Nitrophenyl)butyric acid

Abstract

This technical guide provides a comprehensive overview of the biological significance of 2-(4-Nitrophenyl)butyric acid, a key chemical intermediate in the synthesis of the antiplatelet agent indobufen. While the primary pharmacological interest in this compound stems from its role as a precursor, this document also explores its potential intrinsic biological activities by examining structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, established role in antithrombotic therapy, and prospective areas of investigation.

Introduction

This compound is an aromatic carboxylic acid characterized by a phenyl ring substituted with a nitro group at the para position and a butyric acid chain at the alpha carbon.[1] Its chemical structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] The principal and most well-documented application of this compound is as a crucial intermediate in the manufacturing of indobufen, a reversible inhibitor of platelet aggregation.[2][3][4] This guide will first delve into the synthesis and chemical properties of this compound, followed by a detailed exploration of the biological activity of its main derivative, indobufen. Subsequently, we will discuss the potential, yet largely unexplored, biological activities of this compound itself, drawing parallels with the known effects of butyric acid and its derivatives.

Chemical Properties and Synthesis

A thorough understanding of the chemical characteristics of this compound is fundamental to its application in pharmaceutical synthesis.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 7463-53-8 | [1] |

| Molecular Formula | C10H11NO4 | [5] |

| Molecular Weight | 209.20 g/mol | [5] |

| Appearance | Off-white to light beige or yellow crystalline powder | [1][2] |

| Melting Point | 122-123 °C | [2] |

| Solubility | Soluble in methanol, ethanol, acetone, and chloroform; sparingly soluble in water. | [2] |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of indobufen. One common method involves the nitration of 2-phenylbutyronitrile, followed by hydrolysis to yield the final product.[4]

Role as a Precursor to the Antiplatelet Agent Indobufen

The primary biological significance of this compound lies in its function as a key starting material for the synthesis of indobufen.[3][4] Indobufen, chemically 2-[p-(1-oxo-2-isoindolinyl) phenyl] butyric acid, is an effective antiplatelet drug.[6]

Synthesis of Indobufen from this compound

The synthesis of indobufen from this compound involves a multi-step process that typically includes the reduction of the nitro group to an amino group, followed by cyclization with phthalic anhydride and subsequent reduction.[3]

Mechanism of Action of Indobufen

Indobufen exerts its antiplatelet effects primarily through the reversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[7][8] This inhibition prevents the synthesis of thromboxane A2 (TXA2), a potent mediator of platelet activation and aggregation.[6][7]

The antiplatelet action of indobufen is reversible, which distinguishes it from aspirin, an irreversible COX-1 inhibitor.[7] The (+)-enantiomer of indobufen is responsible for its antiplatelet and anti-inflammatory activity.[9] In addition to inhibiting TXA2 production, indobufen has also been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP).[6][8]

Potential Biological Activities of this compound

While the primary biological relevance of this compound is as a precursor to indobufen, its structural similarity to butyric acid suggests potential for its own biological activities. Butyric acid, a short-chain fatty acid, is known to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. It is important to emphasize that the following sections discuss potential activities based on structural analogy, and further research is required for experimental validation.

Potential Anti-inflammatory Activity

Butyrate is a well-documented anti-inflammatory agent.[10][11] It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12][13] One of the key mechanisms of butyrate's anti-inflammatory action is the inhibition of histone deacetylases (HDACs).[10] By inhibiting HDACs, butyrate can modulate gene expression, leading to a reduction in inflammatory responses.[10] Given the presence of the butyric acid moiety in this compound, it is plausible that it could exert similar anti-inflammatory effects, though this remains to be experimentally verified.

Potential Antimicrobial Activity

Butyric acid and its derivatives have demonstrated antimicrobial activity against various Gram-negative and Gram-positive bacteria, including Salmonella Typhimurium and Clostridium perfringens.[14][15][16][17] The antimicrobial action is partly attributed to the ability of the undissociated acid to penetrate the bacterial cell membrane and disrupt intracellular pH and metabolic functions.[17] The structural features of this compound could potentially confer similar antimicrobial properties.

Potential Anticancer Activity

Butyrate has been extensively studied for its anticancer properties, particularly in the context of colorectal cancer.[18][19][20] It can induce apoptosis and inhibit the proliferation of cancer cells.[21][22] The anticancer effects of butyrate are also linked to its ability to inhibit HDACs, leading to cell cycle arrest and the activation of apoptotic pathways.[18] While speculative, the butyric acid component of this compound suggests a potential for anticancer activity that warrants investigation.

Experimental Protocols

For researchers interested in investigating the biological activities of this compound, the following are generalized protocols for in vitro assays.

In Vitro Platelet Aggregation Assay

This protocol is designed to assess the antiplatelet activity of a test compound.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Collect the supernatant (PRP) and keep it at room temperature for use within 2 hours.

-

-

Platelet Aggregation Measurement:

-

Use a platelet aggregometer to measure light transmission.

-

Pipette a known volume of PRP into a cuvette with a stir bar.

-

Add the test compound (this compound dissolved in a suitable solvent) at various concentrations and incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Induce platelet aggregation by adding an agonist such as ADP or arachidonic acid.[23]

-

Record the change in light transmission for a set period to determine the percentage of platelet aggregation.

-

Use a vehicle control and a known inhibitor (e.g., aspirin or indobufen) for comparison.

-

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the potential anti-inflammatory effects of a test compound.

-

Cell Culture:

-